molecular formula C17H11N3OS B14866788 N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide

N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B14866788
M. Wt: 305.4 g/mol
InChI Key: VORRJQLSXHZGGX-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines the structural features of quinoline and benzothiazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The quinoline ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, while the benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide typically involves the condensation of quinoline derivatives with benzothiazole derivatives. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate to form 5-substituted benzo[d]thiazole-2-carboxylate intermediates . These intermediates can then be further reacted with quinoline derivatives under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline or benzothiazole rings, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby inhibiting their function . The exact pathways involved depend on the specific biological activity being targeted.

Comparison with Similar Compounds

N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined quinoline and benzothiazole structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

N-quinolin-5-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H11N3OS/c21-17(11-6-7-15-16(9-11)22-10-19-15)20-14-5-1-4-13-12(14)3-2-8-18-13/h1-10H,(H,20,21)

InChI Key

VORRJQLSXHZGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

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